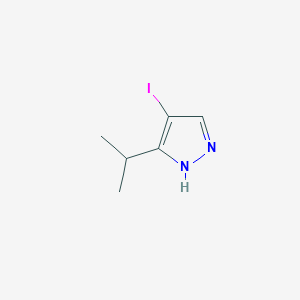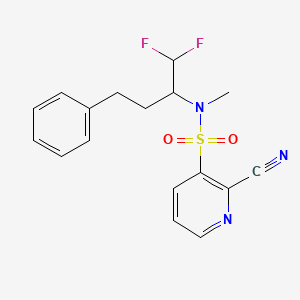
2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide, also known as DPC 333, is a chemical compound that belongs to the class of sulfonamide drugs. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is responsible for inhibiting neuronal activity in the brain. The increased activity of the GABAergic system is thought to be responsible for the anxiolytic and antidepressant effects of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333.
Biochemical and Physiological Effects
2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is responsible for the inhibitory effects on neuronal activity. Additionally, 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons. The increased levels of BDNF are thought to be responsible for the neuroprotective effects of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. Additionally, 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 has been found to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of using 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 in lab experiments is its relatively short half-life, which can make it difficult to maintain a stable concentration in the body. Additionally, the exact mechanism of action of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
Future Directions
There are several potential future directions for research on 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333. One area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor, which could have even greater therapeutic potential for the treatment of anxiety, depression, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 and its effects on the GABAergic system. Finally, more research is needed to explore the potential applications of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 in other areas of neuroscience, such as addiction and pain management.
Synthesis Methods
The synthesis of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 involves the reaction between 2-cyano-3-methylpyridine and 1,1-difluoro-4-phenylbut-2-ene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 as a white solid with a melting point of 174-176°C.
Scientific Research Applications
2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide 333 has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2S/c1-22(25(23,24)16-8-5-11-21-14(16)12-20)15(17(18)19)10-9-13-6-3-2-4-7-13/h2-8,11,15,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXEGYLAUMBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC1=CC=CC=C1)C(F)F)S(=O)(=O)C2=C(N=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2765390.png)
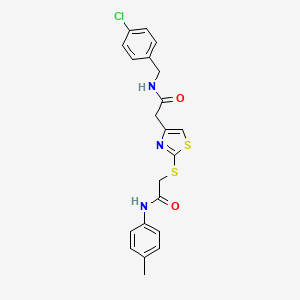
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2765392.png)
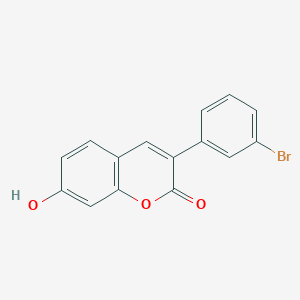

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2765398.png)

![8-(3-Methylbenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2765402.png)
![2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2765404.png)
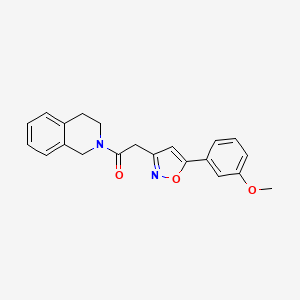
![N-(4-bromo-2-fluorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2765408.png)
![methyl 2-({[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2765410.png)

